4-tert-Butyldimethylsilyl Atorvastatin Lactone

Catalog No.
S895363
CAS No.
842162-99-6
M.F
C39H47FN2O4Si
M. Wt
654.898
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyldimethylsilyl Atorvastatin Lactone

CAS Number

842162-99-6

Product Name

4-tert-Butyldimethylsilyl Atorvastatin Lactone

IUPAC Name

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

Molecular Formula

C39H47FN2O4Si

Molecular Weight

654.898

InChI

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1

InChI Key

JUHAOHJRZIHKIP-ROJLCIKYSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Synonyms

1-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Synthesis of N-Substituted Pyrrole Derivatives:

4-tert-Butyldimethylsilyl Atorvastatin Lactone is primarily used as a research tool in the synthesis of N-substituted pyrrole derivatives. Pyrroles are five-membered heterocyclic rings containing one nitrogen atom. N-substituted pyrroles possess diverse biological activities and are found in various natural products and pharmaceuticals [].

The tert-butyldimethylsilyl (TBDMS) group in 4-tert-Butyldimethylsilyl Atorvastatin Lactone acts as a protecting group for the hydroxyl group on the lactone ring. This protection allows for selective modification at the nitrogen atom of the molecule, enabling the synthesis of various N-substituted pyrrole derivatives with potential therapeutic applications [].

Potential Applications in Drug Discovery:

N-substituted pyrrole derivatives derived from 4-tert-Butyldimethylsilyl Atorvastatin Lactone exhibit diverse biological activities, making them interesting candidates for drug discovery efforts. Some studies have explored their potential in the following areas:

  • Antimicrobial activity: N-substituted pyrroles derived from 4-tert-Butyldimethylsilyl Atorvastatin Lactone have shown promising antimicrobial activity against various bacterial and fungal strains [].
  • Anticancer properties: Certain N-substituted pyrrole derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents [].
  • Anti-inflammatory activity: Some studies have investigated the anti-inflammatory properties of N-substituted pyrroles derived from 4-tert-Butyldimethylsilyl Atorvastatin Lactone, although further research is needed to explore their therapeutic potential [].

4-tert-Butyldimethylsilyl Atorvastatin Lactone is a synthetic derivative of Atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is characterized by the addition of a tert-butyldimethylsilyl (TBDMS) group at the hydroxyl position of the lactone ring, which serves as a protecting group. The presence of this group enhances the stability and reactivity of the molecule, facilitating further chemical modifications that can lead to the synthesis of various derivatives, particularly N-substituted pyrrole compounds .

The molecular formula for 4-tert-Butyldimethylsilyl Atorvastatin Lactone is C39H47FN2O4SiC_{39}H_{47}FN_{2}O_{4}Si with a molecular weight of approximately 654.89 g/mol. The compound appears as a white solid, although specific melting and boiling points are not well-documented in available literature .

The key reaction involving 4-tert-Butyldimethylsilyl Atorvastatin Lactone is its formation from Atorvastatin through the reaction with TBDMS chloride in the presence of a base such as pyridine. The reaction can be summarized as follows:

Atorvastatin OH+TBDMSCl+Pyridine4 tert Butyldimethylsilyl Atorvastatin Lactone+PyridineHCl\text{Atorvastatin OH}+\text{TBDMSCl}+\text{Pyridine}\rightarrow \text{4 tert Butyldimethylsilyl Atorvastatin Lactone}+\text{Pyridine}\cdot \text{HCl}

This reaction highlights the protective role of the TBDMS group, which prevents unwanted reactions during subsequent chemical manipulations. Deprotection of the TBDMS group can be achieved using reagents like tetrabutylammonium fluoride, allowing for regeneration of Atorvastatin after desired modifications.

4-tert-Butyldimethylsilyl Atorvastatin Lactone exhibits significant biological activity due to its structural similarity to Atorvastatin. Its derivatives, particularly N-substituted pyrroles synthesized from this compound, have shown potential in various therapeutic areas, including anti-inflammatory and anticancer activities. Research indicates that these derivatives may interact with biological pathways relevant to drug discovery efforts.

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone primarily involves:

  • Protection: The hydroxyl group on Atorvastatin is protected using TBDMS chloride.
  • Reaction Conditions: The reaction typically occurs in an organic solvent with a base such as pyridine to facilitate the formation of the silyl ether.
  • Purification: Post-reaction purification techniques such as chromatography are employed to isolate the desired lactone product.

This method allows for selective modification at the nitrogen atom and subsequent synthesis of diverse derivatives .

4-tert-Butyldimethylsilyl Atorvastatin Lactone is primarily utilized in:

  • Chemical Research: As an intermediate in the synthesis of N-substituted pyrrole derivatives.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic applications, particularly in drug discovery focused on diverse biological activities.

Interaction studies involving 4-tert-Butyldimethylsilyl Atorvastatin Lactone focus on its ability to form complexes with various biological targets. These studies aim to elucidate its mechanism of action and potential side effects when used in therapeutic contexts. The interactions may involve binding affinities with enzymes or receptors pertinent to cholesterol metabolism and other physiological processes.

Several compounds share structural or functional similarities with 4-tert-Butyldimethylsilyl Atorvastatin Lactone:

Compound NameStructural FeaturesUnique Aspects
AtorvastatinContains a lactone ringWidely used statin for cholesterol reduction
SimvastatinSimilar lactone structureDifferent side chain leading to varied activity
RosuvastatinContains a different lactone structureHigher potency in lowering LDL cholesterol
FluvastatinSimilar core structureDistinct pharmacokinetics compared to others

The uniqueness of 4-tert-Butyldimethylsilyl Atorvastatin Lactone lies in its TBDMS modification, which enhances its synthetic utility and allows for selective derivatization that is not possible with its parent compound or other statins .

Dates

Modify: 2024-04-14

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